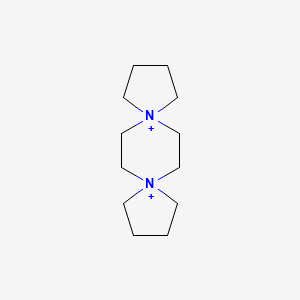
5lambda(5),8lambda(5)-Diazadispiro(4.2.4.2)tetradecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5lambda(5),8lambda(5)-Diazadispiro(4242)tetradecane is a complex organic compound characterized by its unique dispiro structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
5lambda(5),8lambda(5)-Diazadispiro(4.2.4.2)tetradecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Substitution: The compound may participate in substitution reactions, where certain functional groups are replaced by others.
Common Reagents and Conditions
The specific reagents and conditions for these reactions are not extensively detailed in the available literature. common reagents for oxidation might include oxidizing agents like potassium permanganate or chromium trioxide, while reduction might involve reagents like lithium aluminum hydride.
Major Products
Applications De Recherche Scientifique
5lambda(5),8lambda(5)-Diazadispiro(424
Chemistry: It can be used as a model compound for studying dispiro structures and their reactivity.
Medicine: There is limited information on its medical applications, but it could be explored for its potential biological activity.
Industry: Its unique structure might make it useful in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism by which 5lambda(5),8lambda(5)-Diazadispiro(4.2.4.2)tetradecane exerts its effects is not well-understood. The molecular targets and pathways involved in its action are not extensively studied, making it an area of potential research interest.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dispiro[4.2.4.2]tetradecane: A similar compound with a dispiro structure but lacking the diaza groups.
Tetradecane: A simpler hydrocarbon with a linear structure, lacking the complexity of the dispiro and diaza groups.
Uniqueness
5lambda(5),8lambda(5)-Diazadispiro(4.2.4.2)tetradecane is unique due to its dispiro structure combined with diaza groups, which may impart distinct chemical and physical properties compared to simpler or structurally different compounds.
Propriétés
Numéro CAS |
30098-65-8 |
|---|---|
Formule moléculaire |
C12H24N2+2 |
Poids moléculaire |
196.33 g/mol |
Nom IUPAC |
5,8-diazoniadispiro[4.2.48.25]tetradecane |
InChI |
InChI=1S/C12H24N2/c1-2-6-13(5-1)9-11-14(12-10-13)7-3-4-8-14/h1-12H2/q+2 |
Clé InChI |
MUJATFRBSGQYJY-UHFFFAOYSA-N |
SMILES canonique |
C1CC[N+]2(C1)CC[N+]3(CCCC3)CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


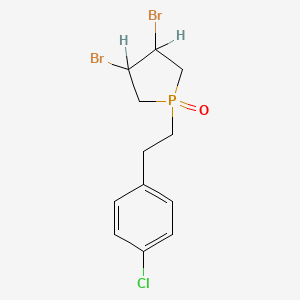

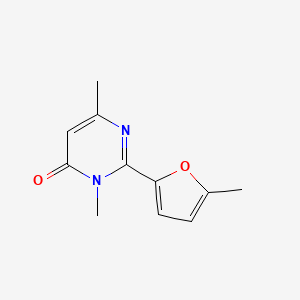
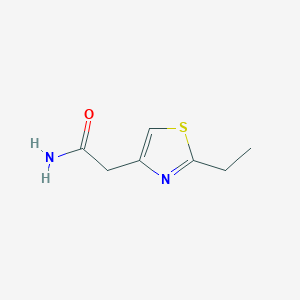
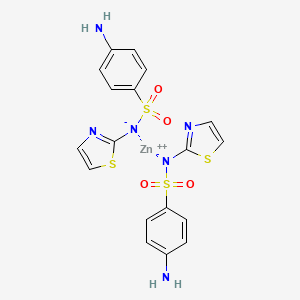

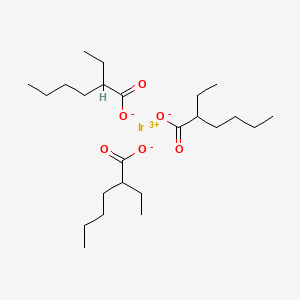
![Diethyl 4-acetyl-8-cyano-5-methyl-1,6,10-triazatricyclo[5.3.0.02,4]deca-5,7,9-triene-2,3-dicarboxylate](/img/structure/B12804643.png)

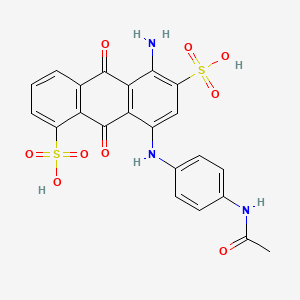

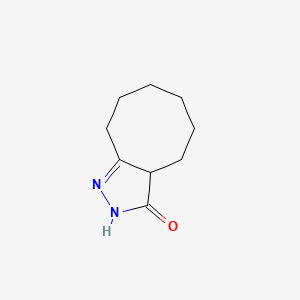
![Dimethyl 5-({[4-(hexadecyloxy)-3-nitrophenyl]sulfonyl}amino)benzene-1,3-dicarboxylate](/img/structure/B12804682.png)

